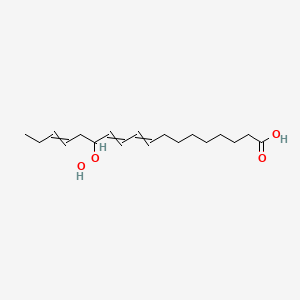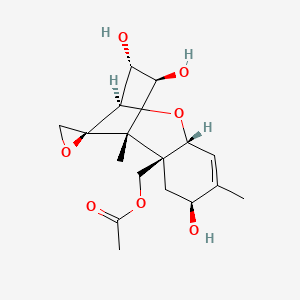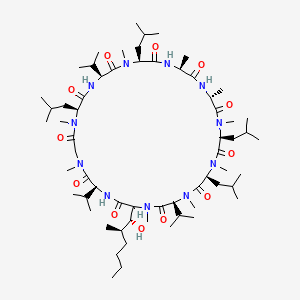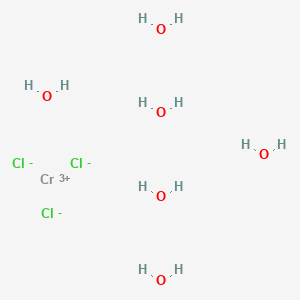
1,4,7,8-Tetrachlorodibenzo-P-dioxin
説明
1,4,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) is a persistent environmental pollutant and a member of the halogenated dioxin family. It is a by-product of industrial processes such as the combustion of chlorinated organic compounds, and can be found in a variety of environmental sources including soil, water, and air. TCDD is known to be highly toxic, and is classified as a human carcinogen due to its potential to cause cancer in exposed individuals. It is also known to cause a variety of other health effects, including endocrine disruption and immunotoxicity.
科学的研究の応用
Mutagenic and Genotoxic Effects
1,4,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is recognized for its mutagenic and genotoxic effects. The substance has been extensively studied for its potential hazards to human health due to its severe adverse effects. It's important to note that TCDD is one of the most toxic and highly stable compounds in the environment, formed unintentionally in manufacturing processes involving chlorophenoxy compounds (Giri, 1986).
Environmental Presence and Stability
The compound has no commercial uses and is typically a byproduct in the manufacture of polychlorinated phenol, herbicides, and other chlorinated compounds. Its environmental persistence and the potential to accumulate in food chains due to its chemical stability and lipophilic nature are significant concerns (Ware, 1988).
Metabolism in Mammals
Studies on the metabolism and disposition of 1,4,7,8-TCDD in mammals, specifically rats, have provided insights into how organisms process this compound. This research is vital for understanding the mammalian metabolism of dioxins and for assessing the toxicological implications of dioxin exposure (Huwe et al., 1998).
Immunocompetence Changes
The impact of TCDD on immunocompetence has been a subject of extensive research. Studies have shown that exposure to TCDD causes changes in both innate and acquired immunity, indicating a broader effect on the immune system. This research is critical for understanding the health implications of TCDD exposure (Holsapple et al., 1991).
Identification of Metabolites
The identification of metabolites from TCDD, like NIH-shifted products, has been a significant focus in research to comprehend its metabolic pathways. This information is crucial for predicting how different chlorinated dioxins are processed in the body (Petroske et al., 1997).
Health Effects in Human Populations
Studies on the health effects of TCDD on human populations, such as those at Seveso, Italy, have provided vital insights into the long-term impacts of dioxin exposure. This research is essential for public health and for developing strategies to mitigate the risks associated with TCDD exposure (Mocarelli et al., 1992).
特性
IUPAC Name |
1,4,7,8-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-2-6(14)12-11(5)17-9-3-7(15)8(16)4-10(9)18-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRXUTCUWCJZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)OC3=CC(=C(C=C3O2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074045 | |
| Record name | 1,4,7,8-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40581-94-0 | |
| Record name | 1,4,7,8-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7,8-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,8-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92974O9DNS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1R,2R,4R,6S,8S,9S)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1223113.png)



![3H-Naphtho[2,1-b]pyran-3-one](/img/structure/B1223121.png)

![3,5-diamino-N-[2-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1223123.png)


